N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide
Overview
Description
N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide is a benzamide derivative. Benzamides are a significant class of amide compounds widely used in various fields, including pharmaceuticals, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
2,3-dimethoxybenzamide: Another benzamide derivative with distinct antioxidant and antibacterial activities.
Uniqueness
N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide is unique due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25-22(27)19-10-6-5-9-18(19)20(24-25)15-11-13-16(14-12-15)21(26)23-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJJZDAXPDVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330025 | |
Record name | N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49730000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701219-29-6 | |
Record name | N-cyclohexyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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